molecular formula C17H16N2O2S B4757048 N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)tetrahydrofuran-2-carboxamide

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B4757048
M. Wt: 312.4 g/mol
InChI Key: NBPDSHFLWNBXLK-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)tetrahydrofuran-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base like potassium hydroxide, followed by heterocyclization with a bromoacetyl compound . The reaction conditions often involve refluxing in solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)tetrahydrofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydrofuran ring and cyano group make it particularly interesting for further research in medicinal chemistry and material science .

Properties

IUPAC Name

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-15(12-6-3-2-4-7-12)13(10-18)17(22-11)19-16(20)14-8-5-9-21-14/h2-4,6-7,14H,5,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPDSHFLWNBXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2CCCO2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)tetrahydrofuran-2-carboxamide
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N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)tetrahydrofuran-2-carboxamide
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N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)tetrahydrofuran-2-carboxamide
Reactant of Route 4
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)tetrahydrofuran-2-carboxamide
Reactant of Route 5
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N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)tetrahydrofuran-2-carboxamide
Reactant of Route 6
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)tetrahydrofuran-2-carboxamide

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